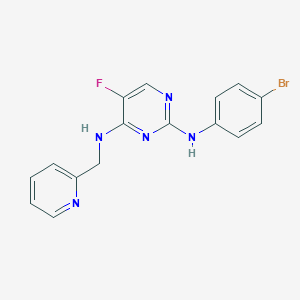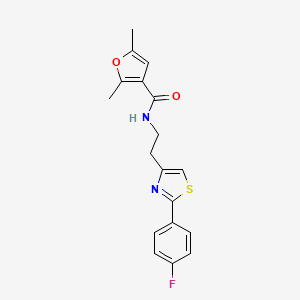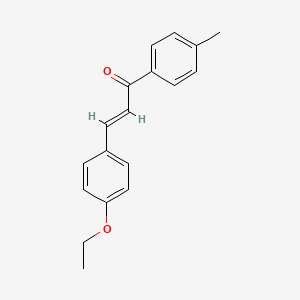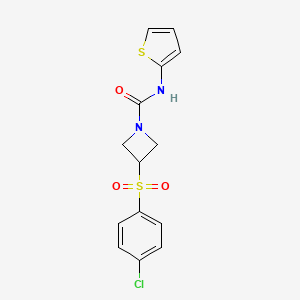
N2-(4-Bromofenil)-5-fluoro-N4-(piridin-2-ilmetil)pirimidina-2,4-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine core substituted with a 4-bromophenyl group, a fluorine atom, and a pyridin-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer or infectious diseases.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents due to its potential bioactivity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials, due to its heterocyclic structure and functional groups.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s known that the pyrimidine moiety, which is part of this compound, is employed in the design of structures in medicinal chemistry due to its wide range of pharmacological activities .
Biochemical Pathways
Compounds containing the pyrimidine moiety are known to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown anti-fibrotic activities .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyrimidine intermediate and a boronic acid derivative of the 4-bromophenyl group.
Attachment of the Pyridin-2-ylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced using a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the pyridin-2-ylmethyl group.
Reduction: Amines from nitro group reductions.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N2-(4-Chlorophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine: Similar structure with a chlorine atom instead of bromine.
N2-(4-Bromophenyl)-5-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine: Similar structure with a chlorine atom instead of fluorine.
N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine: Similar structure with the pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.
Uniqueness
The uniqueness of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the 4-bromophenyl, 5-fluoro, and pyridin-2-ylmethyl groups provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYPWYLFJYZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)


![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)





![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)
![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
